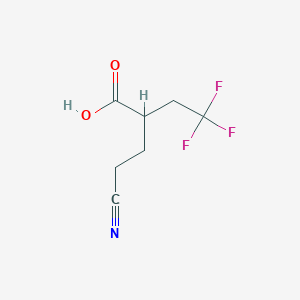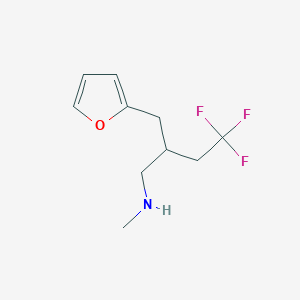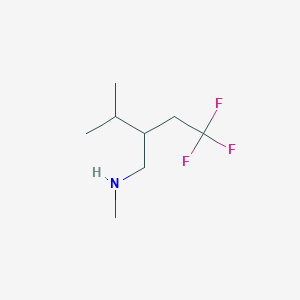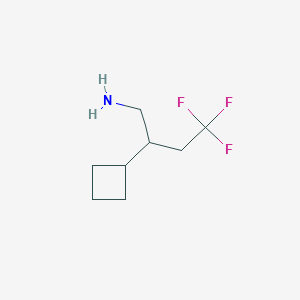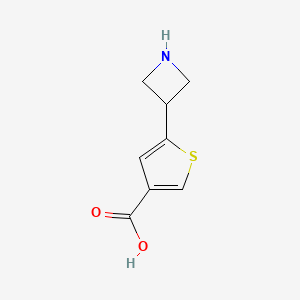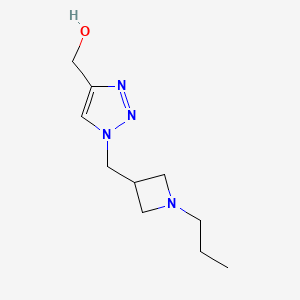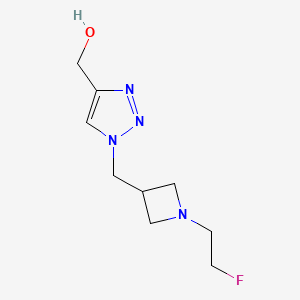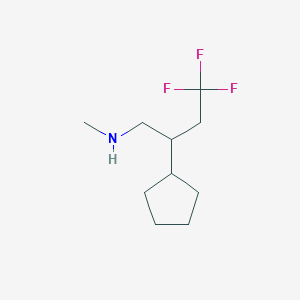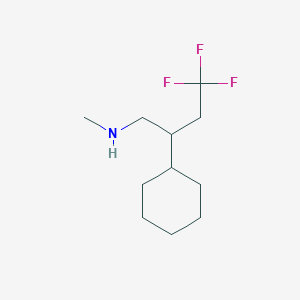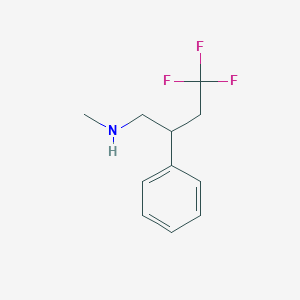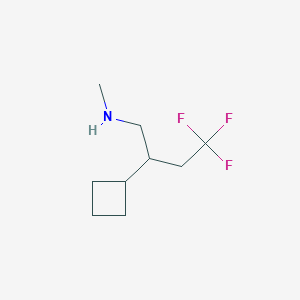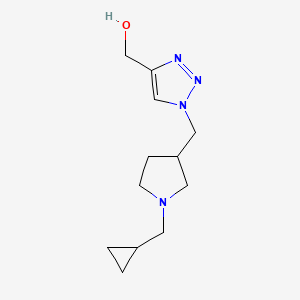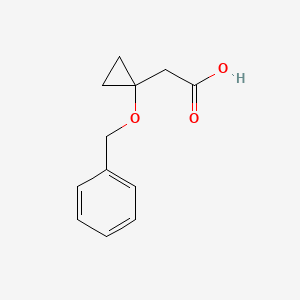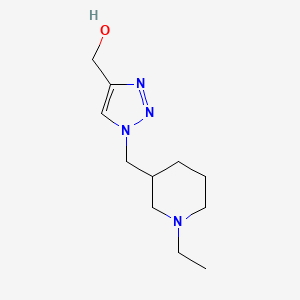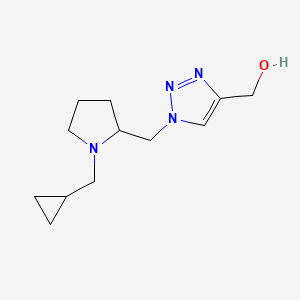
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many bioactive compounds . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is a versatile moiety in medicinal chemistry due to its ability to participate in various chemical reactions and form stable structures.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .
Chemical Reactions Analysis
Pyrrolidine rings can undergo various chemical reactions, including functionalization of the ring . The triazole ring is also reactive and can participate in various chemical reactions.
科学的研究の応用
Biological Activities and Therapeutic Potential : Triazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This broad spectrum of activities makes them attractive scaffolds for the development of new therapeutic agents. Researchers are particularly interested in exploiting these compounds for their potential in addressing neglected diseases and combating drug-resistant bacteria and viruses.
Synthetic Routes and Chemical Innovations : The synthesis of triazole derivatives has evolved significantly, with researchers developing more efficient and eco-friendly methods. Advances in catalysis, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), have streamlined the synthesis of triazoles, enhancing the feasibility of producing diverse triazole-based compounds for biological evaluation.
Applications in Material Science : Beyond their therapeutic potential, triazole derivatives have found applications in material science, including the development of novel polymers and nanomaterials. Their stability and ability to engage in various chemical interactions make them suitable components for innovative materials with potential industrial applications.
Challenges and Future Directions : Despite the promising aspects of triazole derivatives, challenges remain in fully harnessing their potential. Future research will likely focus on overcoming these challenges, including improving the selectivity and potency of triazole-based compounds, understanding their mechanisms of action, and developing more sustainable synthetic methods.
For detailed information on the scientific research applications of triazole derivatives, including specific compounds such as “(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”, refer to the following sources:
- Ferreira et al. (2013) discuss the patent landscape and biological evaluation of novel triazole derivatives in drug development (Ferreira et al., 2013).
- Yong et al. (2013) review the synthesis and application of Cu-based catalysts in methanol reforming, highlighting the role of triazole derivatives in catalysis (Yong et al., 2013).
- Kamneva et al. (2018) explore the reactions of arylmethylidene derivatives of triazoles with various nucleophiles, expanding the chemical versatility of these compounds (Kamneva et al., 2018).
特性
IUPAC Name |
[1-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)8-12-2-1-5-15(12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYDFUBLVSMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



